Defluoro-decarboxyl Ofloxacin is a derivative of the fluoroquinolone antibiotic Ofloxacin, which is widely used in the treatment of bacterial infections. The modification involves the removal of a fluorine atom and a carboxyl group from the Ofloxacin structure, leading to changes in its pharmacological properties. This compound is significant in both medicinal chemistry and environmental studies due to its implications in antibiotic resistance and biodegradation.
Defluoro-decarboxyl Ofloxacin can be synthesized from Ofloxacin or its derivatives, utilizing various chemical reactions that facilitate the removal of specific functional groups. These modifications are crucial for studying the effects of structural changes on antibacterial activity and environmental behavior.
Defluoro-decarboxyl Ofloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is classified under synthetic organic compounds, specifically as a modified quinolone derivative.
The synthesis of Defluoro-decarboxyl Ofloxacin typically involves two main steps:
The synthesis can be achieved through nucleophilic substitution reactions or dehalogenation processes using strong bases such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide or acetonitrile. The reaction conditions need to be optimized for temperature and time to maximize yield and purity.
Defluoro-decarboxyl Ofloxacin has a molecular formula of . The structure features a modified quinolone core with specific substitutions that influence its biological activity.
Defluoro-decarboxyl Ofloxacin can participate in various chemical reactions:
Common reagents for these reactions include:
Defluoro-decarboxyl Ofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
Relevant data includes melting point and boiling point, which are crucial for understanding handling and storage conditions.
Defluoro-decarboxyl Ofloxacin is primarily used in scientific research for:
This compound serves as a model for evaluating the implications of chemical modifications on antibiotic efficacy and environmental impact.
Fluoroquinolones are synthetic antibiotics characterized by a conserved bicyclic core consisting of a fused 6-fluorinated quinoline ring system. This core features three critical functional groups: a C-3 carboxylic acid, a C-4 carbonyl moiety, and a C-6 fluorine atom. The C-7 position typically bears a nitrogen-containing heterocycle (e.g., piperazine or pyrrolidine), which governs antibacterial spectrum and potency. The C-1 position varies with cyclopropyl, ethyl, or fluorinated substituents influencing pharmacokinetics and target affinity. This architecture enables dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV – enzymes essential for DNA supercoiling and chromosome segregation [6] [7]. Modifications at C-8 (e.g., methoxy groups in newer agents) further enhance anaerobic activity and reduce resistance development [7] [9].
Table 1: Core Structural Features of Fluoroquinolones
Position | Functional Group | Role in Antibacterial Activity |
---|---|---|
C-3 | Carboxylic acid | Essential for enzyme binding |
C-4 | Carbonyl | Coordinates Mg²⁺ in active site |
C-6 | Fluorine | Enhances cell penetration & affinity |
C-7 | N-heterocycle | Dictates spectrum & potency |
C-8 | H/CH₃/OCH₃ | Influences anaerobic coverage |
Ofloxacin (C₁₈H₂₀FN₃O₄) is a second-generation fluoroquinolone distinguished by a tricyclic structure incorporating an oxazine ring fused to the quinoline core. Its unique methyloxazine group at N-1 and C-8 enhances oral bioavailability (>98%) and extends half-life (~7 hours). The C-7 piperazinyl group confers broad-spectrum activity against Gram-negative bacteria (e.g., Enterobacteriaceae, Pseudomonas aeruginosa) and some Gram-positives (e.g., Staphylococcus aureus). Ofloxacin inhibits DNA gyrase in Gram-negatives and topoisomerase IV in Gram-positives, disrupting DNA replication. Clinically, it has been used for respiratory, urinary, and ophthalmic infections, though resistance has limited its utility over time [2] [6] [10]. Key physicochemical properties include moderate lipophilicity (logP ~0.4) and zwitterionic behavior (pKa1 = 5.97, pKa2 = 8.28), enabling tissue penetration while maintaining solubility [3] [10].
Defluoro-decarboxylation of ofloxacin generates derivatives lacking the C-6 fluorine and C-3 carboxyl groups – modifications that alter antibacterial activity and environmental behavior. This process typically occurs via:
The resulting compound, Defluoro-decarboxyl Ofloxacin (C₁₇H₂₁N₃O₂), exhibits a reorganized tricyclic system. Molecular modeling suggests the loss of C-3 carboxylate diminishes Mg²⁺ coordination, reducing binding to DNA gyrase. Simultaneously, fluorine removal decreases electronegativity and membrane permeability. These changes typically abolish antibacterial efficacy but introduce new properties:
Table 2: Structural and Functional Comparison of Ofloxacin and Its Modified Derivative
Property | Ofloxacin | Defluoro-decarboxyl Ofloxacin |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₇H₂₁N₃O₂ |
Molecular Weight | 361.37 g/mol | 299.37 g/mol |
Key Functional Groups | F, COOH, piperazine | Piperazine only |
Antibacterial Activity | Broad-spectrum | Negligible |
Biodegradability (OECD 301D) | Moderate | Low (<5%) |
Primary Significance | Therapeutic agent | Environmental tracer/impurity |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1